molecular formula C11H9NO2S B3378196 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid CAS No. 13950-59-9

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid

Cat. No. B3378196
CAS RN: 13950-59-9
M. Wt: 219.26 g/mol
InChI Key: SPWQXRJUDZAQII-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid is a heterocyclic compound with the empirical formula C11H9NO3 . It is used in the preparation of intermediates for the synthesis of penicillin . It has also been used for acylation during solid support synthesis of the isoxazolopyridone derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of acetoacetic ester with benzaldehyde oxime . The mixture is stirred and cooled to 0°C, then sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so cooling is maintained at around 10°C. The pH is further adjusted to 9-9.5 and the reaction is allowed to proceed for 4 hours at around 10°C .


Molecular Structure Analysis

The molecular weight of this compound is 203.19 . The structure contains a double C=N bond, which constitutes 34.19% of the total resonance structure . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group stabilizes the structure .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 192-194 °C . Its solubility in DMSO is slight, and it is very slightly soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Derivatives : 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid and its derivatives are synthesized through various chemical reactions. One such method involves the halogenation of 4-cyano-5-methyl-3-phenylisothiazole, followed by hydrolysis, leading to the production of compounds like 5-bromo-3-phenylisothiazole-4-carboxylic acid and its subsequent derivatives (Naito, Nakagawa, & Takahashi, 1968).
  • Mass Spectrometry Studies : The mass spectra of 3-phenylisothiazoles, including this compound, have been reported, providing insights into the molecular structure and fragmentation patterns of these compounds (Naito, 1968).

Applications in Organic Chemistry and Material Science

  • Intermediate for Drug Synthesis : this compound is an important intermediate in the synthesis of various drugs. Its derivatives play a critical role in the production of medications, showcasing its significance in pharmaceutical chemistry (Liu et al., 2015).
  • Lithiation and Reaction Studies : Studies on the lithiation of isothiazoles, including this compound, contribute to the understanding of chemical reactivity and potential applications in organic synthesis (Micetich & Chin, 1970).
  • Use in Synthesis of Dyes and Pigments : Derivatives of this compound have been explored in the synthesis of heterocyclic dyes, indicating its utility in thedevelopment of new materials and colorants (Tao et al., 2019).

Biomedical and Pharmacological Research

  • Synthesis of Biologically Active Compounds : Research has shown the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, including those derived from this compound, demonstrating synergetic effects with certain antitumor drugs. This highlights its potential applications in cancer therapy (Kletskov et al., 2018).
  • Immunological Activity Studies : Certain amides of this compound have been investigated for their immunological activities, contributing to the understanding of how these compounds can influence the immune system and potentially be utilized in medical treatments (Lipnicka et al., 2005).

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, and not to breathe dust, vapors, or spray mist . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWQXRJUDZAQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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